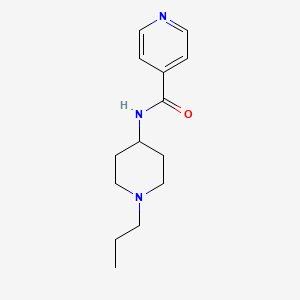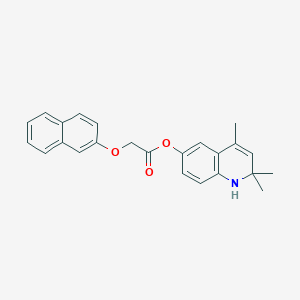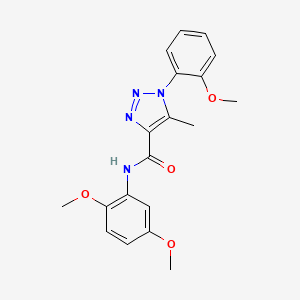
N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide
Overview
Description
N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide: is a compound that features a piperidine ring and a pyridine ring connected via a carboxamide linkage
Mechanism of Action
Target of Action
The primary target of N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is an abundant nuclear enzyme that plays a crucial role in DNA repair and genomic stability .
Mode of Action
This compound acts as a potent inhibitor of PARP-1 . It binds to the enzyme and inhibits its activity, thereby preventing the repair of damaged DNA in cancer cells . This leads to the accumulation of DNA damage, which can result in cell death .
Result of Action
The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways . This makes it a potential therapeutic agent for the treatment of cancer .
Biochemical Analysis
Biochemical Properties
N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide has been identified as a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA repair and cellular responses to stress . The compound interacts with the PARP-1 enzyme, inhibiting its activity and thereby influencing various biochemical reactions .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory bioactivity in HepG2 cells . It influences cell function by potentiating the cytotoxicity of certain cancer treatments, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PARP-1 enzyme . It exerts its effects at the molecular level by inhibiting the activity of PARP-1, leading to changes in gene expression and potential therapeutic effects in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving nitriles and aldehydes or through the use of pre-formed pyridine derivatives.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage, which can be achieved through the reaction of the piperidine derivative with a pyridine carboxylic acid derivative in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the carboxamide linkage, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-(piperidine-4-yl)benzamide: This compound features a similar piperidine ring but with a benzamide linkage instead of a pyridine carboxamide linkage.
N-(pyridine-4-yl)pyridine-3,5-dicarboxamide: This compound features two pyridine rings connected via a carboxamide linkage.
Uniqueness: N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide is unique due to the presence of both a piperidine ring and a pyridine ring, which can confer distinct chemical and biological properties. The propyl group further adds to its uniqueness by influencing its solubility, reactivity, and interaction with molecular targets.
Properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-9-17-10-5-13(6-11-17)16-14(18)12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSKTRGPHVCKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)

![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4578566.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)
![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)
![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone](/img/structure/B4578596.png)
![2,5-DIMETHYL-N~3~-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-FURAMIDE](/img/structure/B4578601.png)
